molecular formula C13H19NOS B7630107 2-(5-Methylthiophen-2-yl)-1-piperidin-1-ylpropan-1-one

2-(5-Methylthiophen-2-yl)-1-piperidin-1-ylpropan-1-one

Cat. No. B7630107
M. Wt: 237.36 g/mol
InChI Key: WVVVAXCZBZLYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methylthiophen-2-yl)-1-piperidin-1-ylpropan-1-one, also known as 5-Methylthiopentedrone or 5-MTP, is a synthetic compound that belongs to the cathinone class of drugs. It is a designer drug that has been used for recreational purposes, but it has also been studied for its potential therapeutic applications. In

Scientific Research Applications

2-(2-(5-Methylthiophen-2-yl)-1-piperidin-1-ylpropan-1-onephen-2-yl)-1-piperidin-1-ylpropan-1-one has been studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have analgesic properties and may be useful in the management of pain. It has also been studied for its potential use in the treatment of depression and anxiety disorders.

Mechanism of Action

The exact mechanism of action of 2-(2-(5-Methylthiophen-2-yl)-1-piperidin-1-ylpropan-1-onephen-2-yl)-1-piperidin-1-ylpropan-1-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This may contribute to its analgesic and antidepressant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-(5-Methylthiophen-2-yl)-1-piperidin-1-ylpropan-1-onephen-2-yl)-1-piperidin-1-ylpropan-1-one are still being studied. However, it has been shown to have analgesic properties and may be useful in the management of pain. It has also been shown to have antidepressant effects and may be useful in the treatment of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-(5-Methylthiophen-2-yl)-1-piperidin-1-ylpropan-1-onephen-2-yl)-1-piperidin-1-ylpropan-1-one in lab experiments is that it is a synthetic compound that can be easily synthesized in the laboratory. This makes it readily available for research purposes. However, one limitation is that it is a designer drug that has been used for recreational purposes, which may make it difficult to obtain for research purposes.

Future Directions

There are several future directions for the study of 2-(2-(5-Methylthiophen-2-yl)-1-piperidin-1-ylpropan-1-onephen-2-yl)-1-piperidin-1-ylpropan-1-one. One area of research is the potential use of this compound in the treatment of pain and depression. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy for these indications. Another area of research is the development of new analogs of 2-(2-(5-Methylthiophen-2-yl)-1-piperidin-1-ylpropan-1-onephen-2-yl)-1-piperidin-1-ylpropan-1-one that may have improved therapeutic properties.

Synthesis Methods

The synthesis of 2-(2-(5-Methylthiophen-2-yl)-1-piperidin-1-ylpropan-1-onephen-2-yl)-1-piperidin-1-ylpropan-1-one involves the reaction of 2-(methylthio)benzaldehyde with 1-(piperidin-1-yl)propan-1-one in the presence of a catalyst such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol, and the product is purified through recrystallization.

properties

IUPAC Name

2-(5-methylthiophen-2-yl)-1-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-10-6-7-12(16-10)11(2)13(15)14-8-4-3-5-9-14/h6-7,11H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVVAXCZBZLYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.